molecular formula C16H15NO4 B038759 N-Acetoxy-N-benzyloxybenzamide CAS No. 124617-86-3

N-Acetoxy-N-benzyloxybenzamide

Cat. No. B038759
CAS RN: 124617-86-3
M. Wt: 285.29 g/mol
InChI Key: WMRIUQRPGNNURG-UHFFFAOYSA-N
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Description

N-Acetoxy-N-benzyloxybenzamide, commonly known as ABBA, is a chemical compound that has been widely used in scientific research. ABBA is a benzamide derivative that has been used in various chemical reactions and has shown promising results in biochemical and physiological studies.

Mechanism of Action

The mechanism of action of ABBA is not fully understood. However, it has been suggested that ABBA may act as an inhibitor of certain enzymes. ABBA has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
ABBA has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells and to have neuroprotective effects. ABBA has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

ABBA has several advantages for lab experiments. It is a stable and easily obtainable compound. ABBA has also been shown to have low toxicity. However, one limitation of ABBA is that its mechanism of action is not fully understood.

Future Directions

There are several future directions for the use of ABBA in scientific research. ABBA could be used as a starting material for the synthesis of new benzamide derivatives with potential therapeutic applications. Further studies are needed to fully understand the mechanism of action of ABBA and its potential applications in various fields of research.
Conclusion:
In conclusion, ABBA is a benzamide derivative that has been widely used in scientific research. It has shown promising results in various biochemical and physiological studies. ABBA has several advantages for lab experiments and has potential applications in various fields of research. Further studies are needed to fully understand the mechanism of action of ABBA and its potential therapeutic applications.

Synthesis Methods

ABBA can be synthesized using a simple and efficient method. The synthesis involves the reaction of benzoyl chloride with N-benzyloxyamine, followed by the reaction of the resulting benzoyl-N-benzyloxyamine with acetic anhydride. The final product is obtained after purification through recrystallization.

Scientific Research Applications

ABBA has been used in various scientific research studies. It has been used as a reagent in the preparation of various chemical compounds. ABBA has also been used as a starting material for the synthesis of other benzamide derivatives. Furthermore, ABBA has shown promising results in biochemical and physiological studies.

properties

CAS RN

124617-86-3

Product Name

N-Acetoxy-N-benzyloxybenzamide

Molecular Formula

C16H15NO4

Molecular Weight

285.29 g/mol

IUPAC Name

[benzoyl(phenylmethoxy)amino] acetate

InChI

InChI=1S/C16H15NO4/c1-13(18)21-17(16(19)15-10-6-3-7-11-15)20-12-14-8-4-2-5-9-14/h2-11H,12H2,1H3

InChI Key

WMRIUQRPGNNURG-UHFFFAOYSA-N

SMILES

CC(=O)ON(C(=O)C1=CC=CC=C1)OCC2=CC=CC=C2

Canonical SMILES

CC(=O)ON(C(=O)C1=CC=CC=C1)OCC2=CC=CC=C2

Other CAS RN

124617-86-3

Origin of Product

United States

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